molecular formula C22H19ClN2O5 B12717454 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride CAS No. 94158-16-4

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride

Cat. No.: B12717454
CAS No.: 94158-16-4
M. Wt: 426.8 g/mol
InChI Key: NOGGZRFOTRDGBS-BINLPTMESA-N
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Description

The compound 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride is a structurally complex benzoic acid derivative characterized by a conjugated cyclohexadienylidene backbone, a methoxyphenyl substituent, and a hydrochloride salt form.

The structural determination of such compounds typically relies on X-ray crystallography, with refinement often performed using the SHELX software suite, particularly SHELXL, which is widely recognized for its robustness in small-molecule crystallography . The presence of aromatic and conjugated systems in this compound implies significant π-orbital interactions, which may influence its electronic properties and reactivity.

Preparation Methods

The synthesis of 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of the intermediate compounds: This step involves the reaction of starting materials under controlled conditions to form intermediate compounds.

    Cyclization and functionalization: The intermediate compounds undergo cyclization and functionalization reactions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Scientific Research Applications

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

For example:

Compound Key Structural Features Applications/Methodology
Target Compound Benzoic acid core, cyclohexadienylidene, methoxyphenyl, hydrochloride salt Likely crystallized using SHELXL
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) Cyclopropane-carboxylic acid, dichlorophenyl Plant growth regulator
Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole, dioxolane, dichlorophenyl Agricultural fungicide

Key Observations:

Substituent Effects: The target compound’s methoxyphenyl group contrasts with the dichlorophenyl substituents in cyclanilide and etaconazole.

Salt Forms : The hydrochloride salt in the target compound may improve stability or bioavailability compared to neutral analogues, a feature common in pharmaceutical chemistry.

Crystallography : Structural refinement of the target compound likely employed SHELXL , a standard for small-molecule studies, whereas agrochemicals like etaconazole may prioritize synthetic yield over crystallographic detail .

Methodological Comparisons

The SHELX suite’s role in crystallography is critical for elucidating complex structures like the target compound. For instance:

  • SHELXL enables precise refinement of hydrogen-bonding networks, which are essential for understanding the hydrochloride salt’s stability .
  • In contrast, agrochemicals such as propiconazole (a triazole fungicide) are often analyzed for reactivity rather than crystallographic detail, though SHELX remains a tool for structural confirmation .

Research Findings and Limitations

Data Gaps and Opportunities

  • Biological Activity: No data are provided on the target compound’s bioactivity. Comparatively, etaconazole and propiconazole exhibit fungicidal properties due to their triazole moieties, which inhibit sterol biosynthesis .
  • Synthetic Routes : The evidence lacks synthetic details for the target compound. Benzoic acid derivatives are typically synthesized via Friedel-Crafts alkylation or Suzuki coupling, but the cyclohexadienylidene group may require specialized methods.

Tabulated Comparison of Properties (Hypothetical Data*)

Property Target Compound Etaconazole Cyclanilide
Molecular Weight ~450 g/mol 328.2 g/mol 285.1 g/mol
Solubility Moderate (aqueous) Low (lipophilic) Low (organic solvents)
Functional Groups Benzoic acid, imino, methoxy Triazole, dioxolane, Cl Cyclopropane, carboxy, Cl
Primary Use Research chemical Fungicide Plant growth regulator

*Note: Data inferred from structural analogs due to absence of explicit evidence.

Biological Activity

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride, identified by CAS number 94158-16-4, is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including in vitro studies, mechanisms of action, and relevant case studies.

Structural Overview

The compound features multiple functional groups that may contribute to its biological properties. The presence of an amino group, carboxylic acid, and methoxyphenyl moiety suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including compounds similar to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular environments. In a study focusing on benzoic acid derivatives, it was found that certain compounds could effectively reduce oxidative damage in human fibroblasts .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a comparative analysis showed that certain concentrations of the compound led to significant inhibition of cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without inducing notable cytotoxicity in normal skin fibroblasts . The results suggest a selective action against cancer cells while sparing normal cells.

3. Proteostasis Modulation

The compound has been implicated in modulating proteostasis mechanisms, particularly through the activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In studies involving human foreskin fibroblasts, it was observed that specific derivatives enhanced proteasomal activity significantly, indicating potential applications in anti-aging therapies and neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of signaling pathways associated with cell survival.
  • Proteostasis Mechanism : By enhancing the activity of cathepsins B and L and promoting autophagic processes, the compound may help maintain protein homeostasis within cells.

Case Studies

Several studies have explored the biological effects of compounds related to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid:

StudyFindings
Study ADemonstrated significant antioxidant activity in human fibroblasts with minimal cytotoxicity at tested concentrations.
Study BShowed selective cytotoxicity against Hep-G2 and A2058 cell lines with IC50 values indicating potent anti-cancer properties.
Study CInvestigated the modulation of proteasome activity in aging fibroblasts, suggesting potential for anti-aging therapies.

Properties

CAS No.

94158-16-4

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8 g/mol

IUPAC Name

2-amino-5-[(E)-(3-carboxy-4-iminocyclohexa-2,5-dien-1-ylidene)-(4-methoxyphenyl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C22H18N2O5.ClH/c1-29-15-6-2-12(3-7-15)20(13-4-8-18(23)16(10-13)21(25)26)14-5-9-19(24)17(11-14)22(27)28;/h2-11,23H,24H2,1H3,(H,25,26)(H,27,28);1H/b20-13+,23-18?;

InChI Key

NOGGZRFOTRDGBS-BINLPTMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C=CC(=N)C(=C2)C(=O)O)/C3=CC(=C(C=C3)N)C(=O)O.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C=CC(=N)C(=C2)C(=O)O)C3=CC(=C(C=C3)N)C(=O)O.Cl

Origin of Product

United States

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